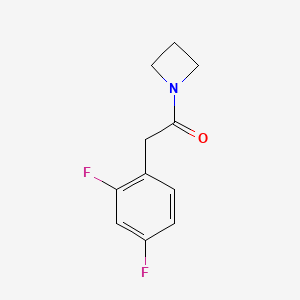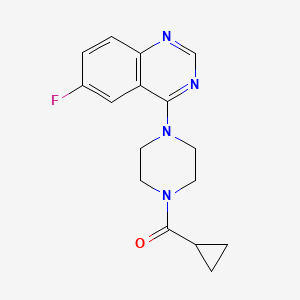
1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is a synthetic organic compound that features an azetidine ring and a difluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions where a difluorophenyl halide reacts with an azetidine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the ethanone group to a carboxylic acid.
Reduction: Reduction reactions could convert the ethanone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-1-yl)-2-phenylethan-1-one: Lacks the difluorophenyl group.
1-(Pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(Azetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is unique due to the presence of both the azetidine ring and the difluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C11H11F2NO/c12-9-3-2-8(10(13)7-9)6-11(15)14-4-1-5-14/h2-3,7H,1,4-6H2 |
InChI Key |
ALZNYELNFCDMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12238850.png)
![4-Ethyl-3-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B12238851.png)


![1,3-dimethyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12238858.png)
![3-tert-butyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12238864.png)
![3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12238870.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine](/img/structure/B12238871.png)
![7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12238891.png)
![7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12238899.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12238902.png)

![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12238923.png)

